molecular formula C17H19N8O6P B056107 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid CAS No. 113811-42-0

2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid

Numéro de catalogue B056107
Numéro CAS: 113811-42-0
Poids moléculaire: 462.4 g/mol
Clé InChI: GELPWSJJLNTEIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, commonly known as DAPA, is a phosphonate derivative of aminopterin. It is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of thymidylate, an important component of DNA. DAPA has been extensively studied for its potential applications in cancer treatment and other diseases.

Mécanisme D'action

DAPA works by inhibiting 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, an enzyme that is essential for the synthesis of thymidylate, an important component of DNA. By inhibiting this compound, DAPA prevents the synthesis of thymidylate and inhibits DNA replication, leading to the death of cancer cells. DAPA has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of rheumatoid arthritis.
Biochemical and Physiological Effects:
DAPA has been shown to have potent inhibitory effects on this compound, leading to the inhibition of DNA synthesis and cell proliferation. It has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of rheumatoid arthritis. DAPA has been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DAPA is its potent inhibitory effects on 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, making it a promising candidate for cancer treatment. DAPA has also been found to be relatively non-toxic to normal cells, which is an important consideration for any potential cancer treatment. However, the synthesis of DAPA is a complex process that requires expertise in organic chemistry. Additionally, DAPA has not yet been extensively studied in clinical trials, and its long-term safety and efficacy have not yet been established.

Orientations Futures

There are several potential future directions for research on DAPA. One direction is to further investigate its potential use in cancer treatment, including its efficacy in combination with other chemotherapy agents. Another direction is to explore its potential use in the treatment of rheumatoid arthritis and other inflammatory diseases. Additionally, further research is needed to establish the long-term safety and efficacy of DAPA, as well as its potential use in other diseases.

Méthodes De Synthèse

DAPA can be synthesized by the reaction of 4-[(2,4-diaminopteridin-6-yl)methylamino]benzoic acid with phosphorus oxychloride and triethylamine. The resulting compound is then treated with sodium hydroxide to yield DAPA. The synthesis of DAPA is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

DAPA has been studied for its potential applications in cancer treatment, rheumatoid arthritis, and other diseases. It has been shown to be a potent inhibitor of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, which is overexpressed in many types of cancer cells. By inhibiting this compound, DAPA can prevent the synthesis of thymidylate and inhibit DNA replication, leading to the death of cancer cells. DAPA has also been shown to have anti-inflammatory properties, making it a potential treatment for rheumatoid arthritis.

Propriétés

Numéro CAS

113811-42-0

Formule moléculaire

C17H19N8O6P

Poids moléculaire

462.4 g/mol

Nom IUPAC

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid

InChI

InChI=1S/C17H19N8O6P/c18-13-12-14(25-17(19)24-13)21-6-10(22-12)5-20-9-3-1-8(2-4-9)15(26)23-11(16(27)28)7-32(29,30)31/h1-4,6,11,20H,5,7H2,(H,23,26)(H,27,28)(H2,29,30,31)(H4,18,19,21,24,25)

Clé InChI

GELPWSJJLNTEIH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

SMILES canonique

C1=CC(=CC=C1C(=O)NC(CP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Synonymes

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphon o-propanoic acid

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.